molecular formula C10H15N B1310443 1-(3,4-Dimethylphenyl)ethanamine CAS No. 91251-29-5

1-(3,4-Dimethylphenyl)ethanamine

Cat. No. B1310443
CAS RN: 91251-29-5
M. Wt: 149.23 g/mol
InChI Key: PMUVPGYHXWUERM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DMPE, a compound related to 1-(3,4-Dimethylphenyl)ethanamine, has been achieved through the alkylation of o-xylene with 1,2-dichloroethane. One study describes a clean preparation process using room temperature ionic liquids formed from anhydrous AlCl_3 and low-carbon-chain quaternary ammonium salts, such as ethylpyridine chloride or n-butylpyridine chloride. The optimized conditions for this reaction include a temperature of 70°C, a molar ratio of o-xylene to 1,2-dichloroethane of 9:1, and a reaction time of 7 hours, yielding a production rate of 56.7% . Another effective synthesis method involves Friedel-Crafts alkylation using Lewis acid catalysts like ZrCl4, AlBr3, AlCl3, and AlCl3-tetrabutylammonium bis(3,4,6-trichloro-1,2-benzenedithiolato)niccolate(III) (TABN). The addition of compounds such as 2,6-lutidine, 2,6-lutidine-HCl, and (n-Bu)4NBr to the AlCl3 catalyst at 50°C also favored the formation of DMPE .

Molecular Structure Analysis

The molecular structure of 1-(3,4-Dimethylphenyl)ethanamine would consist of an ethanamine backbone with a 3,4-dimethylphenyl substituent. The related compound DMPE has a structure that includes two 3,4-dimethylphenyl groups attached to an ethane moiety. The synthesis methods described suggest that the molecular structure of DMPE is stable under the reaction conditions and can be effectively produced using various catalysts .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 1-(3,4-Dimethylphenyl)ethanamine. However, the synthesis of DMPE involves a Friedel-Crafts alkylation reaction, which is a type of electrophilic aromatic substitution. This suggests that 1-(3,4-Dimethylphenyl)ethanamine could potentially undergo similar electrophilic substitution reactions on the aromatic ring, depending on the substituents and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3,4-Dimethylphenyl)ethanamine are not directly reported in the provided papers. However, the synthesis process of DMPE indicates that the compound is likely to be stable at moderately high temperatures and can be synthesized in ionic liquids, which may imply certain solubility characteristics. The use of Lewis acid catalysts in the synthesis also suggests that the related compound DMPE, and by extension 1-(3,4-Dimethylphenyl)ethanamine, may have reactive sites that are sensitive to the presence of such catalysts .

Scientific Research Applications

  • Scientific Field: Chemistry

    • Application : “1-(3,4-Dimethoxyphenyl)ethanone” is a chemical compound with the formula C10H12O3 . It’s used in various chemical reactions and can be analyzed using techniques like IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .
    • Methods of Application : This compound can be analyzed using IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography . These techniques allow scientists to understand its structure and properties.
    • Results or Outcomes : The data obtained from these analyses can be used to understand the compound’s structure and properties, which can be useful in various chemical reactions .
  • Scientific Field: Pharmaceutical Science

    • Application : “®-1-[3,5-Bis (trifluoromethyl)phenyl]ethanamine” is a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers . These are used as painkillers .
    • Methods of Application : This compound is synthesized using a bienzyme cascade system formed by R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . This system increases the efficiency of the reaction .
    • Results or Outcomes : The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance (enantiomeric excess > 99.9%) . The substrate handling capacity of the system was increased by 1.50 folds under certain conditions .
  • Scientific Field: Bioprocess and Biosystems Engineering

    • Application : “Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine” from “1-(3-methylphenyl)ethan-1-one” is used in various bioprocesses .
    • Methods of Application : This synthesis is achieved through a transaminase-mediated process .
    • Results or Outcomes : The details of the results or outcomes of this application are not available in the source .

Safety And Hazards

The safety information for “1-(3,4-Dimethylphenyl)ethanamine” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

1-(3,4-dimethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUVPGYHXWUERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408191
Record name 1-(3,4-dimethylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)ethanamine

CAS RN

91251-29-5
Record name α,3,4-Trimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91251-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-dimethylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dimethylphenyl)ethan-1-amine
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Synthesis routes and methods

Procedure details

16.4 ml (150.0 mmol) of tetrapropyl orthotitanate were added to a solution of 4.46 g (30.0 mmol) of 3,4-dimethylacetophenone in a 2 M ethanolic ammonia solution (75 ml), and the mixture was stirred for 6 hours at RT. 1.7 g (45.0 mmol) of sodium borohydride were then added, and stirring was continued for a further 16 hours at RT. Thereafter, the reaction solution was poured into a saturated aqueous ammonia solution (75 ml). The precipitate that formed was filtered off with suction, and then washing with ethyl acetate was carried out. The aqueous filtrate was concentrated in vacuo, followed by extraction twice with ethyl acetate. The combined ethyl acetate phases were extracted three times with 2 M hydrochloric acid. The combined aqueous phases were adjusted to pH 11 with a 2 M aq. NaOH solution and then extracted three times with ethyl acetate. The combined organic phases were dried over MgSO4, filtered and concentrated in vacuo. CC (ethyl acetate/MeOH 9:1) yielded 799 mg (5.4 mmol, 18%) of 1-(3,4-dimethylphenyl)ethylamine.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
4.46 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
16.4 mL
Type
catalyst
Reaction Step Three
Name
ethyl acetate MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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